6-Methyl-7-(trifluoromethyl)quinazolin-4-ol
Overview
Description
“6-Methyl-7-(trifluoromethyl)quinazolin-4-ol” is a chemical compound with the molecular formula C10H7F3N2O and a molecular weight of 228.17 . It is also known by the synonym "6-Methyl-7-(trifluoromethyl)-4(3H)-quinazolinone" .
Molecular Structure Analysis
The InChI code for “6-Methyl-7-(trifluoromethyl)quinazolin-4-ol” is 1S/C10H7F3N2O/c1-5-2-6-8(3-7(5)10(11,12)13)14-4-15-9(6)16/h2-4H,1H3,(H,14,15,16) .Scientific Research Applications
Cytotoxic Activities
Researchers have synthesized derivatives of quinazolinone, exploring their cytotoxic effects against various cancer cell lines. For instance, Hassanzadeh et al. (2019) synthesized quinazolinone-triazole hybrids and evaluated their cytotoxic effects against MCF-7 and HeLa cell lines, with some compounds showing high cytotoxic activity (Hassanzadeh et al., 2019). Similarly, Kumar et al. (2018) reported on quinolone substituted quinazolinones possessing potent anti-inflammatory and anticancer properties (Kumar et al., 2018).
Alzheimer's Disease Treatment
Quinazolin-4-one derivatives have been identified as selective histone deacetylase-6 inhibitors, showing promise for treating Alzheimer's disease. Yu et al. (2013) synthesized novel derivatives, with some showing significant inhibition of HDAC6 and potential to decrease β-amyloid aggregation, a key factor in Alzheimer's pathology (Yu et al., 2013).
Antiviral and Antimicrobial Effects
Lipunova et al. (2012) synthesized fluorine-containing 4-arylaminoquinazolines and evaluated their antiviral activity against monkeypox virus, smallpox vaccine, and ectromelia virus, highlighting the potential of fluorinated quinazoline derivatives in the search for new active substances (Lipunova et al., 2012). Additionally, Yan et al. (2016) reported the synthesis of quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety, with some compounds exhibiting good antimicrobial activities (Yan et al., 2016).
properties
IUPAC Name |
6-methyl-7-(trifluoromethyl)-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c1-5-2-6-8(14-4-15-9(6)16)3-7(5)10(11,12)13/h2-4H,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEPXJKTJFGWOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(F)(F)F)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-7-(trifluoromethyl)quinazolin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.